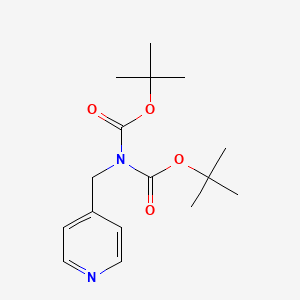

4-(Bis-Boc-aminomethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(pyridin-4-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)11-12-7-9-17-10-8-12/h7-10H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFTWWFHVGODND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=NC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Pyridine Based Scaffolds in Advanced Organic Synthesis

The pyridine (B92270) ring, an aromatic heterocycle isoelectronic with benzene (B151609), is a cornerstone of modern chemistry. Its presence in a vast array of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin, underscores its fundamental role in biological systems. researchgate.netmdpi.com In the realm of synthetic chemistry, the pyridine scaffold is of immense value, serving as a precursor for a multitude of pharmaceuticals and agrochemicals. mdpi.comsigmaaldrich.com

The utility of pyridine derivatives stems from several key characteristics:

Unique Electronic Properties: The nitrogen atom in the pyridine ring imparts a dipole moment and renders the ring electron-deficient. This influences its reactivity, making it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. researchgate.net

Basicity and Ligand Properties: The lone pair of electrons on the nitrogen atom provides basicity and the ability to coordinate with metal ions. This makes pyridine and its derivatives crucial components as ligands in organometallic chemistry and catalysis. researchgate.net For instance, aminomethylpyridines can act as co-ligands in the formation of coordination polymers, linking metal cations into extended networks. nih.gov

Structural Versatility: The pyridine ring can be readily functionalized, allowing for the introduction of various substituents to modulate its physical, chemical, and biological properties. researchgate.net This has led to its description as a "privileged scaffold" in medicinal chemistry, as it is consistently found in a diverse range of FDA-approved drugs targeting a wide spectrum of diseases. nih.govnih.gov The development of peptidomimetics, for example, has utilized the pyridine scaffold to mimic peptide secondary structures like β-strands. diva-portal.org

These features combined make pyridine-based structures highly sought-after starting materials and intermediates for creating novel compounds with tailored functions.

The Strategic Role of Bis Boc Protecting Groups in Amine Functionalization

The protection of functional groups is a critical strategy in multi-step synthesis. For primary amines, which are both basic and nucleophilic, protection is often essential to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. thermofisher.comgoogle.com

The standard procedure involves reacting a primary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base, to form a mono-Boc protected carbamate (B1207046). google.comresearchgate.net However, primary amines can accommodate a second protecting group on the same nitrogen atom, leading to a bis-protected species. The formation of a bis-Boc amine, such as in 4-(Bis-Boc-aminomethyl)pyridine, is a more specialized strategy with distinct implications:

Enhanced Steric Hindrance: The two bulky Boc groups create significant steric congestion around the nitrogen atom, effectively isolating it from chemical interactions.

Modified Reactivity: The introduction of two electron-withdrawing Boc groups drastically reduces the nucleophilicity and basicity of the nitrogen atom compared to its mono-protected or unprotected state. thermofisher.com This can also activate adjacent bonds for specific chemical transformations. For example, the presence of a Boc group on an amide nitrogen can facilitate transamidation reactions. mdpi.com

Unique Chemical Transformations: The bis-Boc group can direct reactivity in novel ways. Research on related structures has shown that N,N-di-tert-butoxycarbonylpyridin-4-amines can undergo rearrangement to form polyfunctional pyridines when treated with a strong base like lithium diisopropylamide (LDA), a reaction not observed with the mono-Boc analogue. hymasynthesis.com

The use of a bis-Boc strategy, therefore, goes beyond simple protection, offering a tool to fine-tune reactivity and enable unique synthetic pathways.

Table 1: Comparison of Amine Protection Strategies

| Feature | Unprotected Primary Amine | Mono-Boc Protected Amine | Bis-Boc Protected Amine |

|---|---|---|---|

| Structure | R-NH₂ | R-NHBoc | R-N(Boc)₂ |

| Nucleophilicity | High | Reduced | Very Low / Negligible |

| Basicity | Moderate | Low | Very Low |

| Steric Hindrance | Low | Moderate | High |

| Primary Function | Reactive Functional Group | Protected Intermediate | Highly Inert / Activating Group |

An Overview of 4 Bis Boc Aminomethyl Pyridine As a Versatile Chemical Building Block

Precursor Synthesis and Functionalization of the Pyridine Ring

The initial phase in the synthesis of this compound involves the strategic construction and functionalization of the pyridine ring to introduce an aminomethyl moiety at the C-4 position.

Strategies for Introducing the Aminomethyl Moiety at the 4-Position

Several reliable methods exist for the introduction of an aminomethyl group at the 4-position of the pyridine ring. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

One common approach is the reduction of 4-cyanopyridine (B195900) . This transformation can be achieved using various reducing agents. Catalytic hydrogenation, for instance with Raney Nickel or palladium on charcoal (Pd/C), is a widely used method. nih.govgoogle.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol (B129727) or ethanol. To suppress the formation of secondary and tertiary amine byproducts, the reaction is often conducted in the presence of ammonia (B1221849). google.com Another effective reducing agent is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.

Another prevalent strategy is the reductive amination of 4-formylpyridine (also known as pyridine-4-carboxaldehyde). wikipedia.orgwikipedia.org This one-pot reaction involves the condensation of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.comyoutube.com Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reducing agent for this transformation as it is selective for the imine over the aldehyde, thus minimizing side reactions. youtube.com The reaction is typically performed in a protic solvent like methanol under weakly acidic conditions to facilitate imine formation. wikipedia.org

| Starting Material | Reagents and Conditions | Product | Key Advantages |

| 4-Cyanopyridine | H₂, Raney Ni, NH₃, Methanol | 4-(Aminomethyl)pyridine | Good yield, scalable. google.com |

| 4-Cyanopyridine | LiAlH₄, THF | 4-(Aminomethyl)pyridine | Powerful reduction, fast reaction. |

| 4-Formylpyridine | NH₃, NaBH₃CN, Methanol | 4-(Aminomethyl)pyridine | One-pot procedure, mild conditions. wikipedia.orgyoutube.com |

This table summarizes common strategies for introducing the aminomethyl moiety at the 4-position of the pyridine ring.

Pre-functionalization of Pyridine Rings for Aminomethylation

Directly functionalizing the C-4 position of an existing pyridine ring is a powerful strategy. digitellinc.comrsc.org The electron-deficient nature of the pyridine ring makes direct C-H functionalization challenging, but several methods have been developed to overcome this. digitellinc.combeilstein-journals.org

One approach involves the activation of the pyridine ring . This can be achieved through N-oxidation or quaternization, which enhances the reactivity of the 2- and 4-positions towards nucleophilic attack. google.com For instance, creating a 1-(4-pyridyl) pyridinium (B92312) chloride hydrochloride intermediate allows for the subsequent reaction with ammonia to yield 4-aminopyridine (B3432731). googleapis.comsemanticscholar.org

More recent methods focus on metal-catalyzed C-H functionalization . beilstein-journals.org For example, using n-butylsodium allows for the deprotonation and functionalization at the C-4 position. nih.govnih.gov The resulting 4-sodiopyridine can then react with an appropriate electrophile. This can be followed by a transmetalation to an organozinc reagent, which can then participate in cross-coupling reactions like the Negishi coupling to introduce a functional group that can later be converted to an aminomethyl group. nih.govnih.gov

Pyridine Core Synthesis Approaches (e.g., Hantzsch Pyridine Synthesis)

The Hantzsch pyridine synthesis is a classic and versatile multi-component reaction for constructing the pyridine ring itself. chemtube3d.comwikipedia.org This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org

To obtain a pyridine with a functional group at the 4-position suitable for conversion to an aminomethyl group, an appropriately substituted aldehyde is used in the Hantzsch synthesis. For example, using a protected formylbenzaldehyde could introduce a precursor to the formyl group at the 4-position of the resulting pyridine. Subsequent deprotection and reductive amination would then yield the desired 4-(aminomethyl)pyridine. The versatility of the Hantzsch synthesis allows for the preparation of highly substituted pyridines. researchgate.netresearchgate.netacs.org

Bis-Boc Protection Strategies for the Aminomethyl Group

Once 4-(aminomethyl)pyridine is obtained, the primary amino group is protected with two tert-butoxycarbonyl (Boc) groups. This bis-protection enhances the stability and modifies the reactivity of the amino group for subsequent synthetic steps.

Direct N,N-Bis-Boc Protection Methods

The direct conversion of a primary amine to a N,N-bis(Boc) derivative can be achieved under specific conditions. This typically involves reacting the primary amine with an excess of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base or catalyst. rsc.org

A highly effective method utilizes 4-(dimethylamino)pyridine (DMAP) as a catalyst. rsc.orgresearchgate.net The reaction of 4-(aminomethyl)pyridine with at least two equivalents of Boc₂O and a catalytic amount of DMAP in an aprotic solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) can lead to the formation of this compound. The DMAP acts as a nucleophilic catalyst, activating the Boc anhydride (B1165640) and facilitating the double addition to the primary amine. researchgate.net It is important to control the reaction conditions to avoid the formation of side products. researchgate.net

| Substrate | Reagents | Catalyst | Solvent | Product |

| 4-(Aminomethyl)pyridine | Di-tert-butyl dicarbonate (excess) | 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane (DCM) | This compound |

This table presents a typical method for the direct N,N-bis-Boc protection of 4-(aminomethyl)pyridine.

Stepwise Protection Strategies: Mono-Boc to Bis-Boc Conversion

A stepwise approach offers more control over the protection process. This involves the initial formation of the mono-Boc protected amine, followed by a second reaction to introduce the second Boc group.

The first step, the synthesis of 4-(Boc-aminomethyl)pyridine, is a standard and well-documented procedure. fishersci.co.uk It is typically achieved by reacting 4-(aminomethyl)pyridine with one equivalent of di-tert-butyl dicarbonate in the presence of a base like triethylamine (B128534) (TEA) or sodium bicarbonate in a solvent such as THF, DCM, or a biphasic mixture of chloroform (B151607) and water. fishersci.co.ukorganic-chemistry.orgnih.gov This reaction is generally high-yielding and chemoselective. researchgate.netorganic-chemistry.org

The subsequent conversion of the mono-Boc derivative to the bis-Boc compound can then be carried out. This second step is essentially the same reaction as the direct method but starting from the N-Boc protected amine. The N-Boc-4-(aminomethyl)pyridine is treated with another equivalent of Boc₂O and a catalyst like DMAP to yield the final this compound. rsc.org This stepwise method can be advantageous when optimizing reaction conditions or when dealing with sensitive substrates.

Catalytic Approaches in Bis-Boc Protection

The introduction of two Boc groups onto the primary amine of 4-(aminomethyl)pyridine can be facilitated by catalytic methods, which offer advantages in terms of efficiency and milder reaction conditions. While the direct bis-Boc protection is often achieved using stoichiometric amounts of di-tert-butyl dicarbonate ((Boc)₂O) and a base, catalytic approaches aim to improve the reaction kinetics and yield.

Lewis acids have been shown to catalyze the N-tert-butoxycarbonylation of amines. For instance, yttria-zirconia-based catalysts have been employed for the facile tert-butoxycarbonylation of various amines with (Boc)₂O, affording the corresponding N-Boc products in excellent yields. umich.edu Although primarily demonstrated for mono-Boc protection, the principle can be extended to the synthesis of bis-Boc derivatives by adjusting stoichiometry and reaction conditions. The catalytic cycle is believed to involve the activation of (Boc)₂O by the Lewis acidic catalyst, enhancing its electrophilicity towards the amine.

Furthermore, catalyst-free systems have emerged as environmentally benign alternatives. Chemoselective N-tert-butyloxycarbonylation of amines has been successfully carried out in water or glycerol (B35011) at room temperature without the need for any acid or base catalyst. acs.orgrsc.orgnih.gov These methods have demonstrated high chemoselectivity, preventing the formation of common side products such as isocyanates, ureas, and N,N-di-Boc derivatives in many cases. However, for the specific synthesis of a bis-Boc compound, the reaction conditions would need to be optimized to favor the double addition.

The following table summarizes potential catalytic systems for the bis-Boc protection of 4-(aminomethyl)pyridine:

| Catalyst System | Reagent | Solvent | Temperature | Potential Advantages |

| Yttria-Zirconia | (Boc)₂O | Acetonitrile | Room Temp. | Heterogeneous, reusable catalyst |

| Catalyst-Free | (Boc)₂O | Water | Room Temp. | Environmentally friendly, high chemoselectivity |

| Catalyst-Free | (Boc)₂O | Glycerol | Room Temp. | Green solvent, good yields |

Advanced Synthetic Routes and Novel Methodologies

Recent advancements in synthetic organic chemistry have led to the development of more efficient and sophisticated routes for the preparation of protected amines, including one-pot procedures and considerations for asymmetric synthesis and process scale-up.

One-pot syntheses offer significant advantages by reducing the number of workup and purification steps, thereby saving time, reagents, and minimizing waste. A one-pot tandem direct reductive amination of an aldehyde with a primary amine, followed by N-Boc protection using a (Boc)₂O/sodium triacetoxyborohydride (B8407120) (STAB) system, has been reported for the synthesis of N-Boc protected secondary amines. nih.govnih.govresearchgate.net While this produces a mono-Boc secondary amine, the concept of a tandem reaction can be adapted. For instance, a one-pot process could be envisioned starting from pyridine-4-carboxaldehyde. The aldehyde could first undergo reductive amination with a protected ammonia equivalent, followed by in-situ bis-Boc protection of the resulting primary amine.

Another potential one-pot approach involves the direct amidation of N-Boc protected amines. A facile one-pot synthesis of amides from N-Boc-protected amines has been described using in situ generated isocyanate intermediates. rsc.org While this transforms the protected amine, it highlights the creative one-pot strategies being developed around Boc-protected intermediates. For the synthesis of this compound, a streamlined one-pot process would likely involve the direct reaction of 4-(aminomethyl)pyridine with an excess of (Boc)₂O under optimized catalytic or base-mediated conditions to drive the reaction to completion. rsc.org

The target molecule, this compound, is achiral. However, asymmetric synthesis becomes relevant when considering the synthesis of chiral derivatives or intermediates. The development of chiral pyridine-derived ligands is a significant area of research in asymmetric catalysis. nih.gov Planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been used as effective enantioselective nucleophilic catalysts. scispace.com

Furthermore, highly enantioselective catalytic methods have been developed for the synthesis of chiral pyridines. For example, the copper-catalyzed Lewis acid-assisted asymmetric alkylation of β-substituted alkenyl pyridines with Grignard reagents can produce a wide range of alkylated chiral pyridines with excellent enantioselectivity. nih.gov Asymmetric synthesis of pyrazolo[3,4-b]pyridine analogues has also been achieved with high enantioselectivity using chiral-at-metal Rh(III) complexes or through N-heterocyclic carbene catalysis. rsc.orgrsc.org These advanced methods could be applied to the synthesis of chiral precursors to 4-(aminomethyl)pyridine, which would then be protected as the bis-Boc derivative.

The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of process optimization and safety. For the synthesis of this compound, the scale-up of the Boc protection step is a key consideration. The use of concentrated HCl in acetone (B3395972) has been reported for the large-scale deprotection of Boc groups, and similar considerations for robust and scalable protection methods are necessary. researchgate.netacs.org

Key parameters for optimization during scale-up include:

Reagent Stoichiometry: Minimizing the excess of (Boc)₂O and base to reduce cost and waste.

Solvent Selection: Choosing a solvent that allows for high solubility of reactants, efficient heat transfer, and easy product isolation.

Temperature Control: Maintaining an optimal temperature to ensure complete reaction without side-product formation.

Workup and Purification: Developing a simple and efficient workup procedure to isolate the product in high purity, potentially involving crystallization to avoid chromatography, which can be challenging and costly on a large scale. quora.com

The following table outlines key considerations for the scale-up of the bis-Boc protection of 4-(aminomethyl)pyridine:

| Parameter | Laboratory Scale | Scale-Up Consideration |

| Base | Triethylamine, DMAP | Use of a less expensive and easily removable inorganic base (e.g., K₂CO₃). |

| Solvent | Dichloromethane, THF | Transition to a more environmentally friendly and safer solvent (e.g., ethyl acetate, 2-MeTHF). |

| Purification | Flash Chromatography | Development of a crystallization-based purification method. |

| Reaction Time | Monitored by TLC/LC-MS | Optimization to minimize batch time while ensuring full conversion. |

Considerations in Reaction Condition Optimization

Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. The dual protection of a primary amine presents a challenge as the mono-Boc derivative is an intermediate. rsc.org The reaction conditions must be tuned to favor the formation of the bis-protected product.

Factors to consider for optimization include:

Base: The choice and amount of base are critical. Stronger, non-nucleophilic bases can facilitate the deprotonation of the mono-Boc intermediate, promoting the second Bocylation. 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst in conjunction with a stoichiometric base like triethylamine. ontosight.ai

(Boc)₂O Equivalents: An excess of (Boc)₂O is typically required to drive the reaction towards the formation of the bis-Boc product. The optimal number of equivalents needs to be determined empirically.

Solvent: The polarity of the solvent can influence the reaction rate. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used. jk-sci.com

Temperature and Reaction Time: The reaction is often carried out at room temperature, but gentle heating may be necessary to ensure complete conversion to the bis-Boc derivative. The reaction progress should be carefully monitored to determine the optimal reaction time.

A systematic approach, such as a Design of Experiments (DoE), could be employed to efficiently explore the interplay of these variables and identify the optimal reaction conditions for the synthesis of this compound.

Selective Deprotection Strategies of the Bis-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often acidic, conditions. semanticscholar.orgresearchgate.net The presence of two Boc groups on the primary amine of 4-(aminomethyl)pyridine offers opportunities for selective and stepwise deprotection, enabling the synthesis of mono-Boc-protected intermediates or the fully deprotected amine.

The two Boc groups attached to the aminomethyl nitrogen can be removed sequentially. The removal of the first Boc group to yield the mono-Boc protected 4-(aminomethyl)pyridine is a key transformation. While many methods exist for Boc deprotection, achieving selective mono-deprotection from a bis-Boc substrate requires carefully controlled conditions. semanticscholar.org

Recent studies have demonstrated that thermal N-Boc deprotection can be achieved in continuous flow systems without the need for an acid catalyst. nih.gov This method has shown success in the selective deprotection of bis-Boc protected diamines by controlling the reaction temperature. For instance, an aryl N-Boc group can be removed preferentially in the presence of an alkyl N-Boc group. nih.gov While direct studies on this compound using this thermal method are not extensively documented, the principle of differential thermal lability of Boc groups suggests its potential applicability.

Furthermore, basic conditions have also been explored for Boc cleavage. A method using cesium carbonate and imidazole (B134444) has been reported for the deprotection of Boc groups from various amino compounds. semanticscholar.org This approach could offer a milder alternative to acidic methods, potentially allowing for selective mono-deprotection.

| Condition | Outcome | Reference |

| Thermal (Continuous Flow) | Potential for selective mono-deprotection by temperature control. | nih.gov |

| Cs2CO3, Imidazole | Boc deprotection under basic conditions. | semanticscholar.org |

Orthogonal protecting group strategies are fundamental in complex organic synthesis, allowing for the selective removal of one protecting group in the presence of others. jocpr.comorganic-chemistry.org In the context of this compound, this involves using protecting groups that are stable to the conditions used for Boc group cleavage and vice versa.

The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com Therefore, protecting groups that are stable to acidic conditions but can be removed by other means are considered orthogonal. Common examples include:

Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is often used in peptide synthesis in conjunction with acid-labile side-chain protecting groups. biosynth.comorganic-chemistry.org The Fmoc/tBu (tert-butyl) combination is a classic example of an orthogonal protecting group strategy. biosynth.com

Cbz (Carboxybenzyl): This group is removed by catalytic hydrogenation (e.g., H2, Pd-C). masterorganicchemistry.com This allows for deprotection under neutral conditions, preserving acid- and base-sensitive functionalities.

Alloc (Allyloxycarbonyl): Cleaved by palladium(0) catalysts. ub.edu This method offers another layer of orthogonality.

These strategies are particularly relevant when further modifications are planned on other parts of the molecule, such as the pyridine ring or in the synthesis of more complex structures derived from 4-(aminomethyl)pyridine.

| Protecting Group | Cleavage Condition | Orthogonal to Boc |

| Fmoc | Base (e.g., piperidine) | Yes |

| Cbz | Catalytic Hydrogenation | Yes |

| Alloc | Pd(0) catalyst | Yes |

Reactions Involving the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound is a nucleophilic and basic center, making it susceptible to a variety of chemical transformations.

The pyridine nitrogen can be readily alkylated to form pyridinium salts. researchgate.netrsc.org This quaternization reaction typically involves treatment with an alkyl halide. The resulting pyridinium salts are often more reactive towards nucleophilic substitution on the pyridine ring.

For instance, the N-methylation of substituted pyridines can be achieved, and the resulting pyridinium salts are stable compounds. researchgate.net In the case of aminopyridines, protection of the amino group is often necessary to achieve selective N-alkylation of the pyridine ring. researchgate.net The bis-Boc protection in this compound serves this purpose, allowing for clean N-alkylation without competing reactions at the aminomethyl nitrogen. The quaternization of poly(4-vinyl pyridine) has been shown to proceed quantitatively with activated halides. itu.edu.tr

Pyridine and its derivatives are excellent ligands for a wide range of metal ions, forming stable coordination complexes. ekb.eg The pyridine nitrogen of this compound can coordinate to metal centers. The bulky bis-Boc group can influence the steric environment around the metal center, potentially affecting the coordination geometry and the properties of the resulting complex.

After deprotection, the aminomethyl group can also participate in coordination, leading to the formation of bidentate or bridging ligands. For example, 3-(aminomethyl)pyridine (B1677787) has been shown to act as a bridging ligand, connecting metal cations into layers. nih.gov Similarly, deprotected 4-(aminomethyl)pyridine can be expected to form various coordination polymers and discrete metal complexes. researchgate.net

Transformations at the Aminomethyl Group (post-deprotection)

Following the removal of the Boc protecting groups, the primary amine of the resulting 4-(aminomethyl)pyridine becomes available for a wide array of chemical transformations. nist.govsigmaaldrich.comnih.gov This free amine is a potent nucleophile and can participate in reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These transformations allow for the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science. For example, functionalized 4-aminopyridines can be synthesized through ring transformation reactions of pyrimidinones (B12756618) with enaminones. thieme-connect.de

Nucleophilic Substitutions and Derivatizations

The nitrogen atom in this compound is directly attached to two tert-butoxycarbonyl (Boc) groups. These electron-withdrawing groups significantly decrease the nucleophilicity of the nitrogen. Furthermore, the bulky nature of the two Boc groups creates substantial steric hindrance, preventing the nitrogen from participating in direct nucleophilic substitution reactions.

Derivatization of the aminomethyl moiety almost exclusively proceeds via the removal of one or both Boc protecting groups. The Boc group is notoriously labile under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent efficiently cleaves the carbamate (B1207046) to liberate the primary amine, 4-(aminomethyl)pyridine. This deprotection unmasks the highly reactive primary amine, which can then readily participate in a wide array of nucleophilic substitution and derivatization reactions, such as alkylation or acylation.

Table 1: Comparison of Reactivity for Amino-Pyridine Derivatives

| Compound | N-H Protons | Nitrogen Nucleophilicity | Direct Derivatization | Key Transformation for Derivatization |

|---|---|---|---|---|

| 4-(Aminomethyl)pyridine | 2 | High | Yes (Alkylation, Acylation) | N/A |

| 4-(Boc-aminomethyl)pyridine | 1 | Moderate/Low | Limited | Deprotection or N-deprotonation |

Formation of Amides and Ureas

The synthesis of amides and ureas from an amine starting material typically requires the presence of at least one proton on the nitrogen atom to allow for acylation or reaction with an isocyanate, respectively. As this compound has a fully substituted, non-acidic nitrogen center, it cannot directly form amides or ureas.

The prerequisite for these transformations is the deprotection to 4-(aminomethyl)pyridine. Once the primary amine is exposed, standard amide coupling protocols can be employed. These methods involve reacting the amine with a carboxylic acid in the presence of a coupling agent (e.g., DCC, EDCl, HATU) or with a more reactive acyl chloride.

Similarly, urea formation can be achieved from the deprotected primary amine. A common method involves reacting the amine with an isocyanate. Alternatively, more modern, one-pot methods can transform a primary amine into a urea. For instance, Boc-protected primary amines can be converted in situ into isocyanates, which then react with another amine to form a urea. organic-chemistry.orgorganic-chemistry.org However, this specific pathway is not accessible for the bis-Boc derivative due to the lack of an N-H proton required for the isocyanate-forming step. Therefore, complete deprotection to the primary amine is the necessary first step before subsequent urea formation. nih.gov

Reactions of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity. It is generally resistant to electrophilic substitution but is activated towards nucleophilic attack and other transformations like dearomatization and C-H functionalization. youtube.comyoutube.com

Dearomatization Reactions

Dearomatization reactions transform the flat, aromatic pyridine ring into a non-aromatic, three-dimensional piperidine (B6355638) or dihydropyridine (B1217469) structure, which is of great interest in medicinal chemistry. mdpi.com These reactions can be achieved through various methods, including reductions and nucleophilic additions.

Catalytic hydrogenation is a common method for the complete reduction of the pyridine ring to a piperidine ring. However, forcing conditions (high pressure and temperature) are often required. A more recent and milder approach is the use of copper hydride complexes for the catalytic 1,4-dearomatization (or 1,2-dearomatization) of pyridines. acs.orgnih.gov For example, a chiral copper hydride complex can catalyze the reaction between a pyridine and an aromatic olefin to yield enantiomerically enriched 1,4-dihydropyridines, which can be further reduced to the corresponding piperidines. mdpi.comnih.gov Another strategy involves hydroboration, where reagents like pinacolborane (HBpin) add across the ring, often catalyzed by transition metals like ruthenium or rhodium, to yield N-boryl-dihydropyridines. acs.orgnih.gov The substituent at the C4 position can influence the regioselectivity and efficiency of these reactions.

Table 2: Selected Methods for Pyridine Dearomatization

| Method | Reagents | Product Type | Reference |

|---|---|---|---|

| Catalytic Hydroboration | HBpin, Rhodium or Ruthenium catalyst | N-Boryl-dihydropyridine | acs.orgnih.gov |

| Copper-Catalyzed Hydrosilylation | Silane (e.g., DMMS), Chiral Copper-Ligand Complex | Dihydropyridine/Piperidine | acs.orgnih.gov |

Functionalization of Pyridine C-H Bonds

Direct C-H functionalization is a powerful, atom-economical strategy for modifying heterocyclic cores without pre-installing functional groups like halogens. researchgate.netrsc.org The pyridine ring has C-H bonds at the C2/C6, and C3/C5 positions. The inherent electronics of the ring make the C2/C6 positions (ortho to nitrogen) and the C4 position (para to nitrogen) electron-deficient and susceptible to nucleophilic or radical attack. researchgate.net Since the C4 position is already substituted in this compound, functionalization would be directed to the remaining positions.

C2/C6-Functionalization: These positions are electronically activated for deprotonation and metallation or for radical substitution (Minisci reaction). Transition metal-catalyzed reactions (using Pd, Rh, Ru) often show a preference for the C2 position. nih.govmdpi.com

C3/C5-Functionalization: Functionalizing the C3 position is more challenging due to its more electron-rich character compared to C2/C4. However, specific palladium catalytic systems have been developed that can achieve C3-arylation of pyridines. nih.gov

The bulky 4-(Bis-Boc-aminomethyl) group would likely exert a significant steric influence, potentially favoring functionalization at the less hindered C3/C5 positions or requiring specific catalytic systems to overcome the hindrance at the C2/C6 sites. researchgate.net

Cross-Coupling Reactions (if applicable as a reactant or product)

Cross-coupling reactions are fundamental for C-C bond formation. The involvement of this compound in such reactions can be considered from two perspectives.

As a Reactant: Standard cross-coupling reactions like Suzuki-Miyaura or Negishi require a leaving group (e.g., Br, I, OTf) on the pyridine ring. The parent molecule lacks such a group. However, it could participate in C-H activation-based cross-coupling reactions, as discussed in the section above. An alternative modern approach bypasses the need for traditional leaving groups. For instance, pyridine-2-sulfinates have been developed as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering a robust alternative to often unstable pyridine boronic acids. rsc.orgtcichemicals.com To be used in this way, this compound would first need to be converted to a corresponding sulfinate.

As a Product: It is more straightforward to envision the synthesis of this compound or its derivatives via cross-coupling. For example, if a 4-halopyridine derivative bearing the bis-Boc-aminomethyl side chain were synthesized, it could undergo a Suzuki-Miyaura reaction with various boronic acids to install different substituents on the pyridine ring. Conversely, a potassium 4-(bis-Boc-aminomethyl)phenyltrifluoroborate salt could be coupled with a range of aryl or heteroaryl halides. While a pyridyl version is not explicitly reported, analogous aminomethyltrifluoroborates have been successfully used in Suzuki-Miyaura couplings. nih.gov

Applications of 4 Bis Boc Aminomethyl Pyridine in Complex Molecule Synthesis

As a Synthon for Diverse Heterocyclic Compounds

The pyridine (B92270) nucleus is a ubiquitous motif in countless biologically active compounds and functional materials. nih.govillinois.edu The ability to use 4-(Bis-Boc-aminomethyl)pyridine as a synthon provides a powerful tool for constructing diverse heterocyclic systems. After deprotection of the Boc groups to unmask the primary aminomethyl functionality, the resulting 4-(aminomethyl)pyridine (B121137) can be strategically employed in various cyclization and functionalization reactions.

Synthesis of Substituted Pyridines

While direct use of this compound in multicomponent reactions for pyridine synthesis is not extensively documented, its deprotected form, 4-(aminomethyl)pyridine, is a key precursor for accessing more complex substituted pyridines. The synthesis of polysubstituted pyridines is a cornerstone of medicinal chemistry, as the substitution pattern around the pyridine ring dictates the molecule's biological activity and pharmacokinetic properties. nih.govacs.org

The primary amine of 4-(aminomethyl)pyridine can undergo a variety of reactions, including acylation, alkylation, and condensation, to introduce new substituents onto the pyridine scaffold. For instance, the amine can be acylated with various carboxylic acids or their derivatives, followed by further transformations to build intricate side chains. This approach is exemplified in the synthesis of potent dipeptidyl peptidase-4 (DPP-4) inhibitors, where the aminomethyl group is crucial for the molecule's interaction with the enzyme's active site. nih.govresearchgate.net In these syntheses, a substituted pyridine core is further elaborated by leveraging the reactivity of the aminomethyl group, demonstrating its role in creating highly functionalized pyridine derivatives. nih.gov

| Starting Material | Reagent/Reaction Type | Product Class | Significance |

| 4-(Aminomethyl)pyridine (from deprotection) | Acylation / Amidation | N-Acyl-4-(aminomethyl)pyridines | Introduction of diverse side chains for SAR studies. |

| 4-(Aminomethyl)pyridine (from deprotection) | Reductive Amination | N-Alkyl-4-(aminomethyl)pyridines | Creation of secondary and tertiary amine derivatives. |

| 4-(Aminomethyl)pyridine (from deprotection) | Condensation Reactions | Imines/Schiff Bases | Intermediates for further cyclization or functionalization. |

Formation of Fused Heterocyclic Systems

The construction of fused heterocyclic systems, where a pyridine ring is annulated with another ring, is of great interest in materials science and medicinal chemistry due to their rigid, planar structures and unique electronic properties. nih.gov The deprotected 4-(aminomethyl)pyridine can serve as a key component in strategies to build such fused systems. The aminomethyl group can act as a nucleophile or be transformed into other functional groups that participate in intramolecular cyclization reactions to form a new ring fused to the pyridine core.

For example, a general strategy involves the reaction of a bifunctional pyridine derivative, where one functional group is the aminomethyl moiety (or a derivative thereof) and the other is on the pyridine ring itself, with another molecule to close the second ring. While direct examples starting from 4-(aminomethyl)pyridine are not abundant in the literature, analogous strategies are well-established. For instance, the synthesis of pyridine-annulated purines has been achieved using 3-amino-2-carboxyethyl substituted imidazo[1,2-a]-pyridine as a building block, showcasing the utility of functionalized pyridines in constructing fused systems. researchgate.net This highlights the potential of 4-(aminomethyl)pyridine to be used in similar multicomponent or cascade reactions that lead to the formation of novel fused heterocycles. nih.gov

Construction of Polycyclic Scaffolds

Polycyclic scaffolds are prevalent in natural products and drugs, and their synthesis presents a significant challenge in organic chemistry. nih.govnih.gov These complex, three-dimensional structures are valuable in drug discovery for exploring new chemical space. nih.gov The strategic use of building blocks like this compound is instrumental in the construction of these intricate architectures.

A key strategy in the synthesis of polycyclic scaffolds involves cascade reactions, where multiple bonds and rings are formed in a single operation. The deprotection of a Boc group is often a key step in initiating such a cascade. For example, in the total synthesis of certain alkaloids with pentacyclic scaffolds containing three pyridine rings, a cascade alkyne annulation was triggered by the deprotection of a Boc group, leading to the formation of two rings in one pot. nih.gov This demonstrates that the aminomethyl group, unmasked from its bis-Boc protected form, can participate in intramolecular cyclizations to build up complex polycyclic frameworks. The pyridine ring itself can serve as a rigid scaffold upon which further rings are constructed, leading to novel polycyclic systems with potential biological activity. nih.govmdpi.com

Role in Peptide and Peptidomimetic Synthesis

The interface of small molecules and biologics is a fertile ground for drug discovery. Peptides and peptidomimetics, which mimic the structure and function of natural peptides, are of particular interest. sciforum.net The incorporation of non-natural amino acids and heterocyclic scaffolds into peptide chains is a common strategy to improve their stability, bioavailability, and receptor affinity.

Incorporation into Complex Amino Acid Derivatives

The 4-(aminomethyl)pyridine moiety, derived from the deprotection of this compound, is an attractive scaffold for creating non-natural amino acid derivatives and peptidomimetics. The pyridine ring can act as a bioisostere for other aromatic or heterocyclic amino acid side chains, or it can be used to introduce specific conformational constraints into a peptide backbone.

The synthesis of such derivatives can be achieved using standard peptide synthesis protocols. The availability of 4-Fmoc-aminomethylpyridine, a derivative where the aminomethyl group is protected with the fluorenylmethoxycarbonyl (Fmoc) group, is a testament to its utility in solid-phase peptide synthesis (SPPS). sigmaaldrich.com In SPPS, the Fmoc group is used to protect the alpha-amino group of an amino acid, allowing for the stepwise assembly of a peptide chain on a solid support. masterorganicchemistry.comyoutube.com The use of 4-Fmoc-aminomethylpyridine would allow for the direct incorporation of the aminomethylpyridine unit into a growing peptide chain.

Furthermore, pyridine-based structures have been successfully used as proline replacements in peptidomimetics. For example, picolinic acid has been used to replace the L-proline residue in MIF-1 peptidomimetics, leading to compounds with potent biological activity. sciforum.net This underscores the potential of incorporating the 4-(aminomethyl)pyridine scaffold into peptide-like structures to generate novel therapeutic candidates.

Applications in Medicinal Chemistry Building Blocks

The pyridine ring is one of the most prevalent heterocyclic structures found in FDA-approved drugs and is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its ability to act as a hydrogen bond acceptor and its versatile functionalization options make it an attractive core for drug design. nih.gov Consequently, this compound, as a precursor to functionalized pyridines, is a highly valuable building block in drug discovery programs. nih.govresearchgate.net

The utility of this building block is clearly demonstrated in the development of novel inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis and a key target for the treatment of type 2 diabetes. nih.govresearchgate.net A series of novel aminomethyl-pyridines were designed and synthesized as potential DPP-4 inhibitors, with several compounds exhibiting potent activity in the nanomolar range. nih.gov

The key structural features of these inhibitors, derived from precursors like 4-(aminomethyl)pyridine, are crucial for their biological activity. The primary amine, after deprotection, plays a critical role in forming hydrogen bonds with amino acid residues in the active site of DPP-4. nih.gov The table below summarizes the activity of some of the most potent 5-aminomethyl-pyridine derivatives.

| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | Selectivity (DPP-8/DPP-4) |

| 4e-1 | 11 | 1100 | 100 |

| 4e-2 | 20 | 1300 | 65 |

| 4e-3 | 12 | 1200 | 100 |

| 4e-7 | 10 | 6600 | 660 |

| Data from Kaczanowska et al. (2010) |

These findings underscore the importance of the aminomethyl pyridine scaffold as a key building block for generating libraries of compounds for high-throughput screening and for the rational design of potent and selective enzyme inhibitors. The ability to easily modify the structure around this core allows medicinal chemists to fine-tune the pharmacological properties of drug candidates. nih.govnih.gov

Precursors for Bioactive Molecules

While direct examples of marketed drugs synthesized from this compound are not extensively documented in publicly available literature, the utility of the aminomethylpyridine scaffold is evident in the synthesis of numerous bioactive compounds. nih.gov The Boc-protected derivative serves as a crucial building block, enabling chemists to introduce the 4-aminomethylpyridine moiety into larger molecules while avoiding unwanted side reactions of the primary amine.

The general strategy involves using this compound in coupling reactions, followed by deprotection of the amine groups under acidic conditions at a later synthetic stage. This approach is particularly valuable in the construction of macrocyclic compounds, where the two aminomethyl groups can be used to form large ring structures. For instance, in the synthesis of macrocyclic pyridyl polyoxazoles, which have shown potent cytotoxic activity, bis(aminomethyl) derivatives are key precursors for the final macrocyclization step. nih.gov Although the reported examples may use a benzene (B151609) core instead of pyridine, the synthetic principle highlights the potential of this compound for creating complex, biologically active macrocycles. nih.gov The pyridine ring itself is a common feature in a vast array of pharmaceuticals, and its incorporation is known to influence properties like bioavailability and target binding. researchgate.net

Design of Enzyme Inhibitors

The aminopyridine framework is a prevalent feature in the design of various enzyme inhibitors, particularly kinase inhibitors, which are a cornerstone of modern cancer therapy. ed.ac.uk Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases. ed.ac.uk The design of specific inhibitors often relies on creating molecules that can fit into the ATP-binding pocket of the target kinase, and the pyridine scaffold is adept at forming the necessary hydrogen bonds and other interactions. ed.ac.uk

For example, novel 4-amino bis-pyridinium derivatives have been synthesized and identified as highly potent inhibitors of choline (B1196258) kinase (ChoK), an enzyme implicated in cancer cell proliferation. nih.gov Furthermore, a series of N-(4-aminopyridin-2-yl)amides were designed as selective inhibitors of the B-Raf(V600E) mutant kinase, a key driver in several cancers. nih.gov In these contexts, this compound represents a valuable starting material. The Boc protecting groups allow for selective modification of other parts of the molecule before the final deprotection reveals the crucial amine functionalities, which can then interact with the target enzyme.

Below is a table of representative enzyme inhibitors containing an aminopyridine-related scaffold, demonstrating the inhibitory concentrations against their respective targets.

| Compound Class | Target Enzyme | IC₅₀ Value | Reference |

| N-(4-aminopyridin-2-yl)amide (Compound 4l) | B-Raf(V600E) | 38 nM | nih.gov |

| Bis-pyridinium derivative | Choline Kinase α2 (ChoKα2) | 80 nM | nih.gov |

| Nitropyridine derivative | Janus kinase 2 (JAK2) | 8.5–12.2 µM | nih.gov |

| Nitropyridine derivative | Glycogen synthase kinase-3 (GSK3) | 8 nM | nih.gov |

Development of Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. These assemblies have applications in areas ranging from catalysis to molecular recognition and advanced materials.

Ligand Design for Metal Complexes

The pyridine ring is a classic ligand in coordination chemistry, capable of binding to a wide range of transition metals through its nitrogen atom. researchgate.netwikipedia.org The introduction of additional donor groups, such as the aminomethyl moieties in this compound, transforms the simple pyridine into a multidentate ligand capable of forming stable and structurally diverse metal complexes. After deprotection, the resulting diamine ligand can chelate to a metal center, leading to the formation of well-defined coordination compounds.

The synthesis of related complex ligands, such as 4-(Phenylethynyl)-2,6-bis[N,N-bis(carboxymethyl)aminomethyl]pyridine, underscores the utility of the 2,6-bis(aminomethyl)pyridine core in creating sophisticated chelating agents. researchgate.net Metal complexes derived from aminopyridine ligands have demonstrated significant potential in various applications. For instance, copper complexes with 4-(N,N-dimethylamino)pyridine have been studied for their catalytic activity in oxidative coupling reactions. tue.nl Furthermore, transition metal complexes incorporating aminopyridine derivatives have been investigated for their antimicrobial and antitumor activities. ekb.egnih.gov The catalytic and biological properties of these complexes are often dictated by the geometry and electronic environment of the metal center, which is, in turn, controlled by the structure of the surrounding ligands. Therefore, this compound is a valuable precursor for creating tailored ligands for specific applications in catalysis and medicinal inorganic chemistry.

The table below summarizes the applications of metal complexes formed with ligands related to the 4-aminopyridine (B3432731) scaffold.

| Metal | Ligand Type | Application | Reference |

| Cu(II) | 4-(N,N-dimethylamino)pyridine | Catalysis (Oxidative Coupling) | tue.nl |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 4-Aminopyridine | Antimicrobial, Antitumor, Catalysis | ekb.eg |

| Cu(II) | Schiff base of 4-aminoantipyrine | Antimicrobial | nih.govnih.gov |

| Fe(II), Co(II), Ni(II) | Bis(imino)pyridine | Catalysis (Oxidation), Dye Degradation | researchgate.net |

| Zn(II) | Bis-pyrazole/pyridine | Catalysis (Oxidation), Photoluminescence | rsc.org |

A comprehensive search for scholarly articles and research data concerning the theoretical and computational investigations of the chemical compound this compound, also known by its systematic name di-tert-butyl (pyridin-4-ylmethyl)imidodicarbonate, has been conducted. Despite employing targeted search queries for various computational chemistry analyses, no specific published studies containing the requested data were found for this particular molecule.

The search included terms related to:

Density Functional Theory (DFT) calculations

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Molecular Electrostatic Potential (MEP) Surface Analysis

Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis

Transition State Analysis in Synthetic Reactions

Therefore, it is not possible to generate the requested scientific article with thorough, informative, and scientifically accurate content at this time.

Theoretical and Computational Investigations of 4 Bis Boc Aminomethyl Pyridine

Mechanistic Pathway Elucidation

Reaction Kinetics Modeling

Currently, there is no specific reaction kinetics modeling data available for 4-(Bis-Boc-aminomethyl)pyridine. Research in this area has more broadly focused on the kinetics of the formation and cleavage of the tert-butoxycarbonyl (Boc) protecting group on various amines.

The Boc group is widely used in organic synthesis to protect amino groups due to its stability in many reaction conditions and its ease of removal under acidic conditions. researchgate.netnumberanalytics.comchemistrysteps.com The protection of an amine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.comorganic-chemistry.org The rate of this reaction is influenced by factors such as the basicity of the amine and the steric hindrance around the amino group. numberanalytics.com

Deprotection of Boc-protected amines is generally accomplished using strong acids, such as trifluoroacetic acid (TFA), or by heating. chemistrysteps.comwikipedia.org The kinetics of this deprotection can be influenced by the solvent and the specific acidic conditions used. wikipedia.org For bis-Boc protected amines, selective deprotection can sometimes be achieved by controlling the reaction temperature. acs.orgnih.gov For instance, studies on other bis-Boc protected diamines have shown that an aryl N-Boc group can be selectively removed in the presence of an alkyl N-Boc group by heating at a specific temperature. acs.orgnih.gov

While these general principles of Boc and bis-Boc amine reactivity are well-established, specific kinetic parameters such as reaction rate constants, activation energies, and the influence of the pyridine (B92270) ring on the reactivity of the bis-Boc-aminomethyl group in this compound have not been reported. Future research involving kinetic modeling would be necessary to elucidate these specific parameters.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis and molecular dynamics (MD) simulations specifically for this compound are not currently available in published literature. Such studies are crucial for understanding the three-dimensional structure, flexibility, and interaction of the molecule with its environment.

Conformational analysis of molecules containing Boc-protected amino groups is important as the bulky tert-butyl groups can significantly influence the molecule's shape and steric accessibility. The rotation around the various single bonds, including the C-N bonds of the carbamate (B1207046) and the bond connecting the aminomethyl group to the pyridine ring, would define the conformational landscape of this compound.

Molecular dynamics simulations could provide insights into the dynamic behavior of this molecule in different solvents, its vibrational modes, and potential intramolecular interactions. For other complex molecules, MD simulations have been used to understand the stability of different conformers and the dynamics of protecting groups. acs.org For example, MD simulations have been employed to study the structure and evolution of host-guest systems involving large organic molecules. total-synthesis.com

Although general principles of conformational analysis and MD simulations are well-understood, their specific application to this compound to determine its preferred conformations, rotational barriers, and dynamic properties has yet to be reported.

Future Directions and Emerging Research Avenues

Sustainable Synthesis of 4-(Bis-Boc-aminomethyl)pyridine

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to reduce environmental impact. For a compound like this compound, future research is likely to focus on more sustainable synthetic routes that improve efficiency and minimize waste. Traditional methods for the synthesis of pyridine (B92270) derivatives and the protection of amines often involve the use of hazardous reagents and solvents. rasayanjournal.co.in

Emerging sustainable approaches that could be applied to the synthesis of this compound include:

Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry for its ability to accelerate reaction rates, improve yields, and often enable the use of less solvent. nih.gov The application of microwave irradiation to the amination and subsequent Boc-protection steps could significantly shorten reaction times. nih.gov

Use of Greener Solvents: Efforts are being made to replace conventional volatile organic solvents with more environmentally benign alternatives. biosynce.com For the synthesis of pyridine derivatives, the use of water, ionic liquids, or solvent-free conditions is being explored. rasayanjournal.co.inresearchgate.net Research into adapting these solvent systems for the synthesis of this compound could lead to more sustainable processes.

Catalytic Approaches: The development of efficient catalytic systems can reduce the need for stoichiometric reagents, which are often a source of waste. For instance, the reduction of a precursor like 4-cyanopyridine (B195900) to 4-(aminomethyl)pyridine (B121137), a key intermediate, can be achieved through catalytic hydrogenation. nih.govsemanticscholar.org Future work may focus on developing more active and selective catalysts that can operate under milder conditions.

| Sustainable Method | Potential Advantages for Synthesis | Relevant Research Area |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption. nih.gov | Green synthesis of heterocyclic compounds. nih.gov |

| Greener Solvents (e.g., water) | Reduced toxicity and environmental impact, improved safety. biosynce.com | Pyrimidine and pyridine synthesis in aqueous media. rasayanjournal.co.in |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, reduced waste. nih.gov | Catalytic hydrogenation and amination reactions. |

Development of New Catalytic Systems for Transformations

The pyridine ring and the Boc-protected amine functionalities of this compound offer multiple sites for further chemical modification. The development of novel catalytic systems will be crucial for selectively transforming this molecule into more complex and valuable derivatives.

Future research in this area could focus on:

C-H Functionalization: Direct functionalization of the pyridine ring's C-H bonds is a powerful strategy for elaborating the core structure. digitellinc.comacs.org Catalytic systems, often based on transition metals like palladium or rhodium, could enable the introduction of various substituents at the 2, 3, 5, and 6 positions of the pyridine ring, while the bis-Boc-aminomethyl group directs or influences the regioselectivity. acs.org

Cross-Coupling Reactions: The pyridine nitrogen can be activated to facilitate cross-coupling reactions. nih.gov Alternatively, the pyridine ring could be halogenated and then used in standard cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations. The development of catalysts that are compatible with the Boc-protecting groups is a key challenge.

Transformations of the Aminomethyl Group: While the Boc groups are primarily for protection, catalytic methods could be developed for their selective removal and subsequent functionalization of the resulting primary amine. Iron-based catalysts have shown promise in the oxidative modification of amino acid derivatives, suggesting potential for similar transformations on peptide-like structures derived from this compound. nih.gov

| Catalytic Transformation | Potential Application | Example Catalyst Class |

| C-H Arylation | Synthesis of substituted pyridine ligands for catalysis. | Palladium, Rhodium complexes. acs.org |

| Suzuki-Miyaura Coupling | Creation of biaryl structures for medicinal chemistry. | Palladium-phosphine complexes. biosynce.com |

| Selective Boc-Deprotection | Stepwise functionalization of the aminomethyl group. | Acidic or enzymatic catalysts. |

Integration into Automated Synthesis Platforms

Automated synthesis is revolutionizing chemical research by enabling the rapid and reproducible production of compound libraries for screening and optimization. beilstein-journals.org The structural features of this compound make it a candidate for integration into such platforms.

Key aspects for future development include:

Solution-Phase Automated Synthesis: The use of soluble building blocks is a key feature of some automated synthesis platforms. beilstein-journals.org As a protected amino-functionalized building block, this compound could be incorporated into automated solution-phase syntheses of peptide-like molecules or other oligomers.

Solid-Phase Synthesis: The pyridine nitrogen offers a potential handle for attachment to a solid support, which would allow for the use of this compound in solid-phase synthesis workflows. This would facilitate the purification of products by simple filtration and washing.

Flow Chemistry: The development of a continuous flow process for the synthesis and subsequent functionalization of this compound would offer advantages in terms of scalability, safety, and process control.

Exploration of Novel Synthetic Applications

The true value of this compound will be realized through its application in the synthesis of novel, functional molecules. Its structure suggests several promising avenues for exploration.

Medicinal Chemistry: Pyridine scaffolds are present in a vast number of approved drugs and are a focus of drug discovery programs. nih.govrsc.orgresearchgate.net The aminomethylpyridine motif is a key component in inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4). nih.gov The bis-Boc protected nature of the title compound allows for its use in the synthesis of complex molecules with potential therapeutic applications, for example, as anticancer or anti-inflammatory agents. nih.gov

Ligand Design for Catalysis: Pyridine-containing ligands are widely used in coordination chemistry and catalysis. biosynce.com The aminomethyl group, once deprotected, can act as a coordination site. The bis-amine functionality could be used to create bidentate or pincer-type ligands for transition metal catalysts, which are used in a variety of important chemical transformations. researchgate.net

Materials Science: Pyridine derivatives are also being investigated for their use in functional materials. The ability to form well-defined supramolecular structures through hydrogen bonding and π-π stacking makes them interesting candidates for the development of new materials with specific optical or electronic properties. researchgate.net

| Application Area | Potential Role of this compound | Example of Target Molecules |

| Medicinal Chemistry | Building block for synthesizing enzyme inhibitors or receptor modulators. nih.govnih.gov | DPP-4 inhibitors, kinase inhibitors. nih.govacs.org |

| Catalysis | Precursor to chiral or achiral ligands for metal-catalyzed reactions. rsc.org | Pincer ligands, bidentate N,N-ligands. |

| Supramolecular Chemistry | Component for self-assembling into higher-order structures. researchgate.net | Metal-organic frameworks (MOFs), hydrogen-bonded networks. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-(Bis-Boc-aminomethyl)pyridine, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via a multi-step process involving Boc-protection of the amine group. A common approach includes:

Aminomethylation : Reacting 4-pyridylmethylamine with Boc-anhydride (di-tert-butyl dicarbonate) in dichloromethane (DCM) under basic conditions (e.g., DMAP or triethylamine).

Purification : Column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) is used to isolate intermediates.

Critical parameters include temperature control (0–25°C) to avoid Boc-group cleavage and stoichiometric excess of Boc-anhydride (≥2.2 equiv) to ensure complete bis-protection .

Q. How can the purity and structure of this compound be validated post-synthesis?

- Answer :

- NMR Spectroscopy : H NMR should show singlet peaks for tert-butyl groups (δ ~1.4 ppm) and pyridine protons (δ ~7.2–8.5 ppm).

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms the molecular ion peak [M+H] at the expected m/z.

- X-ray Diffraction (XRD) : Single-crystal XRD (if crystallized) verifies bond lengths and angles, with displacement ellipsoids at 50% probability (e.g., C–N bond lengths ~1.45–1.50 Å) .

Q. What role do the Boc groups play in the compound’s stability and reactivity?

- Answer : The Boc groups act as protective moieties for the amine, preventing undesired nucleophilic reactions during subsequent synthetic steps (e.g., coupling reactions). They also enhance solubility in organic solvents (e.g., DCM, THF) and stabilize the compound against hydrolysis under mildly acidic conditions (pH >4) .

Advanced Research Questions

Q. How can conflicting NMR or XRD data for this compound derivatives be resolved?

- Answer : Contradictions often arise from conformational flexibility or crystal-packing effects.

- Dynamic NMR : Use variable-temperature H NMR to detect rotational barriers in the Boc groups.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare with experimental XRD data (e.g., dihedral angles between pyridine and Boc groups) .

Q. What strategies optimize the crystallization of this compound for XRD analysis?

- Answer :

- Solvent Selection : Slow evaporation of a saturated solution in ethyl acetate/hexane (1:3) promotes crystal growth.

- Temperature Gradient : Cooling from 40°C to 4°C over 48 hours enhances crystal quality.

- π–π Stacking : The pyridine ring facilitates face-to-face interactions (distance ~3.6 Å), stabilizing the crystal lattice .

Q. How does the compound’s stability vary under acidic or basic conditions?

- Answer :

- Acidic Conditions (pH <3) : Rapid cleavage of Boc groups occurs via protonation of the carbonyl oxygen, forming tert-butyl carbocation intermediates.

- Basic Conditions (pH >10) : Hydrolysis is slower but detectable over 24 hours. Stability assays (HPLC monitoring) are recommended for reaction planning .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Answer :

- Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic sites via HOMO localization on the pyridine nitrogen.

- Molecular Electrostatic Potential (MEP) : Highlights electrophilic regions (e.g., Boc carbonyl carbons) susceptible to attack.

- MD Simulations : Assess solvent effects (e.g., THF vs. DMF) on reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.